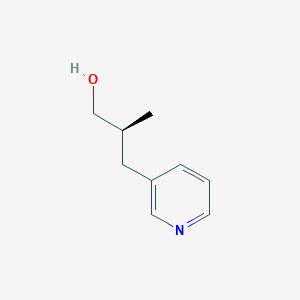
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol: is an organic compound that belongs to the class of alcohols It features a pyridine ring attached to a propanol chain, with a methyl group at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
化学反应分析
Types of Reactions: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-one, (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid.
Reduction: (2S)-2-Methyl-3-pyridin-3-ylpropane.
Substitution: (2S)-2-Methyl-3-pyridin-3-ylpropyl chloride, (2S)-2-Methyl-3-pyridin-3-ylpropyl bromide.
科学研究应用
Chemistry: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new molecules for research and industrial applications.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.
相似化合物的比较
(2S)-2-Methyl-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a pyridine ring.
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-ol: Similar structure but with the pyridine ring attached at a different position.
(2S)-2-Methyl-3-pyridin-4-ylpropan-1-ol: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol is unique due to the specific positioning of the pyridine ring and the methyl group, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZOUOOHQWUFAP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2854422.png)
![3,3-Difluoro-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B2854423.png)
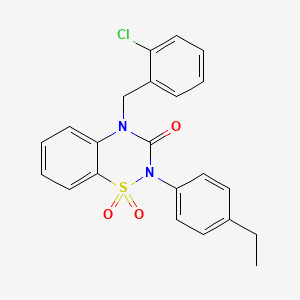
![Ethyl 4-phenyl-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2854426.png)
![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)
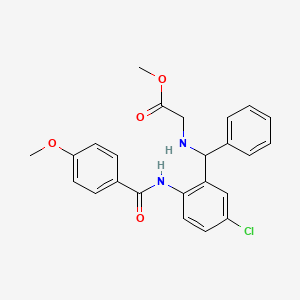
![N-({[2,2'-bifuran]-5-yl}methyl)-2-(ethylsulfanyl)benzamide](/img/structure/B2854430.png)
![2-[(1-But-3-enylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2854434.png)
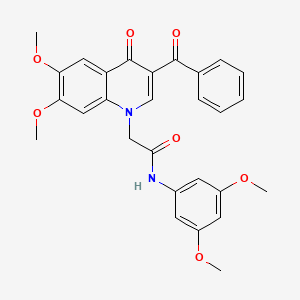
![6-[(4-Methylphenyl)sulfonyl]-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2854436.png)
![1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2854439.png)
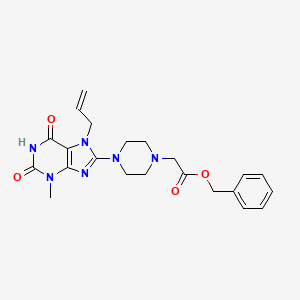
![(5E)-5-(4-fluorobenzylidene)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2854442.png)

